5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde
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Overview
Description
5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde involves several steps. One common method includes the bromination of 2,3-difluoro-4-isopropoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where boron reagents are used. This reaction typically requires a palladium catalyst and a base in an organic solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the carboxylic acid, reduction yields the alcohol, and substitution reactions yield various substituted benzaldehyde derivatives.
Scientific Research Applications
5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It may serve as an intermediate in the synthesis of drug candidates with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde exerts its effects depends on the specific application. In chemical reactions, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound. The aldehyde group is a key functional group that participates in various reactions, such as nucleophilic addition and condensation reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde can be compared with other similar compounds, such as:
5-Bromo-3,4-dihydroxybenzaldehyde: This compound has hydroxyl groups instead of fluorine and isopropoxy groups, leading to different reactivity and applications.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound contains a benzothiadiazole core and is used in the synthesis of conjugated polymers for organic photovoltaics.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H9BrF2O2 |
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Molecular Weight |
279.08 g/mol |
IUPAC Name |
5-bromo-2,3-difluoro-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H9BrF2O2/c1-5(2)15-10-7(11)3-6(4-14)8(12)9(10)13/h3-5H,1-2H3 |
InChI Key |
KGXDMEDDWYDBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1F)F)C=O)Br |
Origin of Product |
United States |
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